2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid
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Overview
Description
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a phenyl group that is further substituted with a prop-2-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and 3-aminophenylpropanoic acid.
Formation of Amide Bond: The 3-aminophenylpropanoic acid is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enoylamino group.
Coupling Reaction: The resulting intermediate is then coupled with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The prop-2-enoylamino group can form hydrogen bonds or electrostatic interactions with target proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropanoic acid: Similar structure but lacks the prop-2-enoylamino group.
3-Phenylpropanoic acid: Similar backbone but lacks the methyl and prop-2-enoylamino groups.
2-Methylpropanoic acid: Lacks the phenyl and prop-2-enoylamino groups.
Uniqueness
2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid is unique due to the presence of the prop-2-enoylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-11(15)14-10-7-5-6-9(8-10)13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBDEZZLWDIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)NC(=O)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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